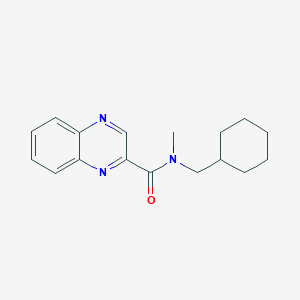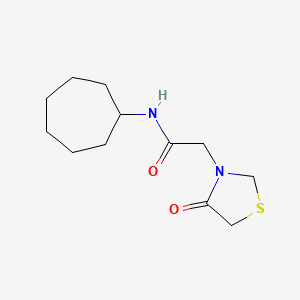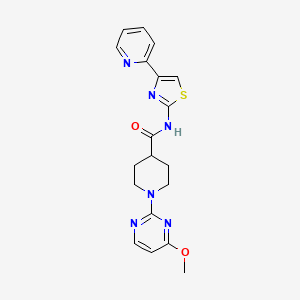![molecular formula C14H14ClN3S B7538921 5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiadiazole derivative, which is a class of organic compounds that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. This compound has also been reported to reduce inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole in lab experiments is its potential as a drug for the treatment of various diseases. This compound has also been reported to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.
Direcciones Futuras
There are several future directions for the research on 5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole. One of the directions is to further investigate its mechanism of action and its potential as a drug for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to explore its potential as a scaffold for the development of new drugs with improved pharmacological properties. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole involves the reaction of 4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]aniline with thiosemicarbazide in the presence of phosphorus oxychloride and sodium acetate. The reaction yields the desired product in good yield and purity. This method has been reported in the literature and has been used by many researchers.
Aplicaciones Científicas De Investigación
5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to possess various pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a drug for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c15-14-13(16-17-19-14)10-18-8-6-12(7-9-18)11-4-2-1-3-5-11/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGUISSRPQTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=C(SN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)

![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)



